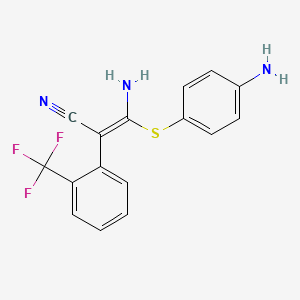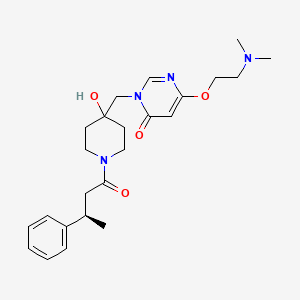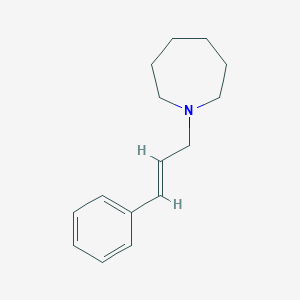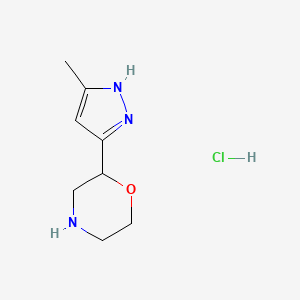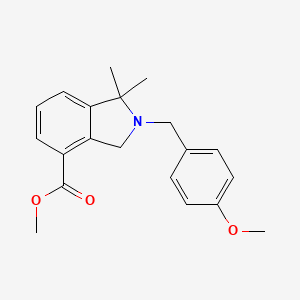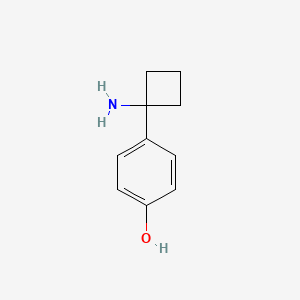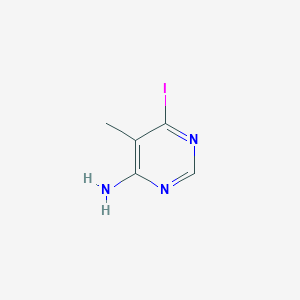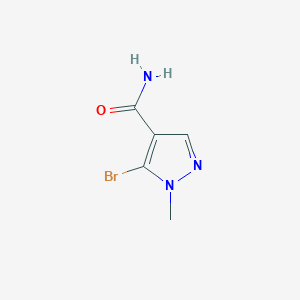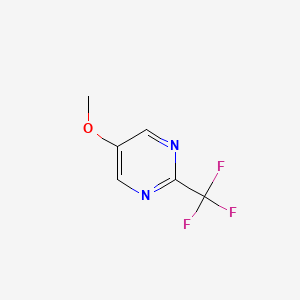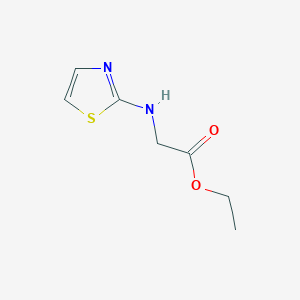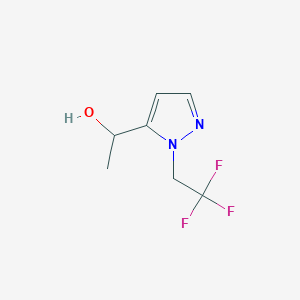
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with a trifluoroethylating agent. One common method is the reaction of 1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are dihydropyrazole derivatives.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride: This compound features a phenyl group instead of a pyrazole ring and has similar fluorinated properties.
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: This compound lacks the pyrazole ring but retains the trifluoroethyl group and ethan-1-ol moiety.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and binding interactions, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C7H9F3N2O |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)6-2-3-11-12(6)4-7(8,9)10/h2-3,5,13H,4H2,1H3 |
Clé InChI |
SDXGYKCLNKNRTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=NN1CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


